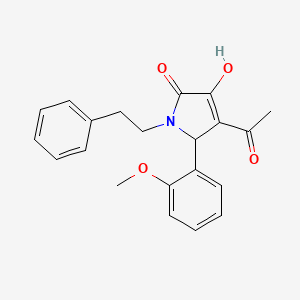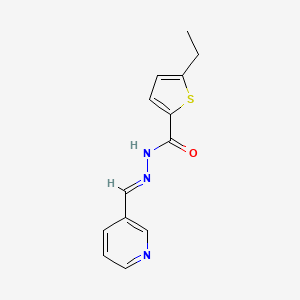
3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole, also known as ABT-239, is a novel compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. It is a potent and selective inhibitor of the histamine H3 receptor, which plays a crucial role in regulating the release of various neurotransmitters in the brain.
科学研究应用
3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole has been extensively studied in preclinical models for its potential applications in the treatment of various neurological disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. It has been shown to improve cognitive function, memory, and attention in animal models, making it a promising candidate for the treatment of cognitive impairments associated with these disorders.
作用机制
3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole acts as a selective antagonist of the histamine H3 receptor, which is primarily found in the central nervous system. By inhibiting the activity of this receptor, 3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole increases the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine, which are involved in cognitive function and memory. This leads to an improvement in cognitive performance and memory in animal models.
Biochemical and Physiological Effects
3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole has been shown to have a number of biochemical and physiological effects in animal models. It increases the release of acetylcholine, dopamine, and norepinephrine, which are involved in cognitive function and memory. It also decreases the release of histamine, which is involved in wakefulness and arousal. These effects lead to an improvement in cognitive performance and memory in animal models.
实验室实验的优点和局限性
One of the major advantages of 3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole is its selectivity for the histamine H3 receptor, which reduces the potential for off-target effects. It also has a favorable pharmacokinetic profile, with a long half-life and good brain penetration. However, one of the limitations of 3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole is its low yield in the synthesis process, which makes it difficult to produce in large quantities. It is also relatively expensive compared to other compounds used in neuroscience research.
未来方向
There are several future directions for research on 3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole. One area of interest is its potential applications in the treatment of cognitive impairments associated with Alzheimer's disease and other neurological disorders. Another area of interest is its potential use as a cognitive enhancer in healthy individuals. Further research is also needed to better understand the mechanism of action of 3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole and its effects on various neurotransmitter systems in the brain. Finally, efforts should be made to improve the synthesis process of 3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole to increase its yield and reduce its cost.
合成方法
The synthesis of 3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde with acetophenone to form 3-phenyl-2-nitrostyrene. This is then reduced using lithium aluminum hydride to produce 3-phenyl-2-aminostyrene. The final step involves the reaction of 3-phenyl-2-aminostyrene with 2-bromobenzoyl chloride in the presence of triethylamine to form 3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole. The yield of this process is approximately 25%.
属性
IUPAC Name |
3-phenyl-5-[(E)-2-phenylethenyl]-2,1-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO/c1-3-7-16(8-4-1)11-12-17-13-14-20-19(15-17)21(23-22-20)18-9-5-2-6-10-18/h1-15H/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQVKLPLTOAYNT-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3,5-dimethoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5083267.png)


![ethyl 5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5083311.png)
![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B5083315.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5083324.png)
![(1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol](/img/structure/B5083326.png)
![N-(1-{1-[(4-hydroxy-2-quinolinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5083327.png)

![5-{[(4-methoxyphenyl)amino]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5083346.png)
![3-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5083358.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolecarboxamide](/img/structure/B5083362.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide trifluoroacetate](/img/structure/B5083375.png)